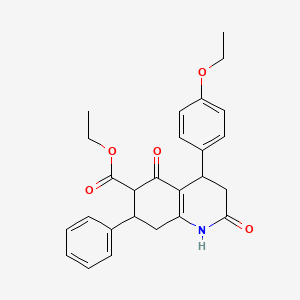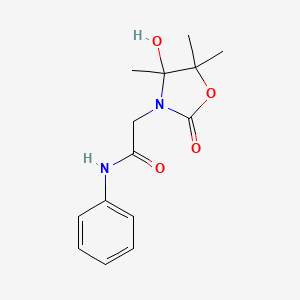![molecular formula C27H18ClN7O4S2 B4315853 4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B4315853.png)
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]-N-pyrimidin-2-ylbenzenesulfonamide
Overview
Description
4-[8-acetyl-9-(4-chlorophenyl)-7-methyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3(4H)-yl]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-[8-acetyl-9-(4-chlorophenyl)-7-methyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3(4H)-yl]-N-pyrimidin-2-ylbenzenesulfonamide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine structure, followed by the introduction of the acetyl, chlorophenyl, and pyrimidinyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[8-acetyl-9-(4-chlorophenyl)-7-methyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3(4H)-yl]-N-pyrimidin-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[8-acetyl-9-(4-chlorophenyl)-7-methyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3(4H)-yl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 4-acetyl-5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)-3(2H)-pyridazinone
- N-(4-chlorophenyl)acetamide These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Properties
IUPAC Name |
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN7O4S2/c1-14-20(15(2)36)21(16-4-6-17(28)7-5-16)22-23-24(40-25(22)31-14)26(37)35(34-32-23)18-8-10-19(11-9-18)41(38,39)33-27-29-12-3-13-30-27/h3-13H,1-2H3,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPWFRQNNMZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5)SC2=N1)C6=CC=C(C=C6)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-iodophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4315771.png)



![3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4315798.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4315808.png)
![4-[3-METHYL-5-OXO-4-((E)-1-{4-[(2-THIENYLCARBONYL)OXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONIC ACID](/img/structure/B4315816.png)

![3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4315826.png)
![3-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4315832.png)
![methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophen-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4315844.png)
![1-(4-tert-butylphenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one](/img/structure/B4315848.png)

![2-AMINO-1-(3-CHLOROPHENYL)-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4315868.png)
